4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-7-14-10-11(17-7)9(15-16-12(10)13)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSKPPPHAGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach employs high-pressure cyclocondensation reactions to synthesize thiazolo[4,5-d]pyridazine derivatives, leveraging a Q-tube reactor to facilitate cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals.
Detailed Procedure:
Preparation of 4-thiazolidinones :
Aromatic or heteroaromatic amines react with chloroacetyl chloride to form chloroacetyl derivatives, which then undergo cyclization with ammonium thiocyanate under pressurized conditions to yield 4-thiazolidinones (Table 1, entries 1-2).Cyclocondensation Reaction :
The 4-thiazolidinone derivatives react with 3-oxo-2-arylhydrazonopropanals in acetic acid at elevated temperatures (150–170°C), with ammonium acetate as a catalyst, to produce the target thiazolo[4,5-d]pyridazine core (Table 1, entry 5, 9-11).
Key Data:
| Reaction Conditions | Yield (%) | Product | Reference |
|---|---|---|---|
| Reflux in acetic acid at 170°C | 86-98 | Thiazolo[4,5-d]pyridazine derivatives |
Research Findings:
- The reaction mechanism involves enolization of 4-thiazolidinone, followed by addition to aldehyde, dehydration, and subsequent nucleophilic attack by hydrazine derivatives, leading to cyclization.
- Optimal yields achieved at higher temperatures (~170°C) and in acetic acid with sodium acetate as additive.
Condensation of Chlorinated Intermediates with Hydrazines
Method Overview:
This method involves chlorination of specific pyridazine intermediates, followed by nucleophilic substitution with secondary amines or hydrazines to introduce phenyl and chloro substituents, culminating in heterocyclic ring formation.
Stepwise Procedure:
Chlorination :
Starting from 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, chlorination at position 7 is achieved using phosphorus oxychloride under reflux conditions, yielding 7-chloro derivatives (Table 3).Nucleophilic Substitution :
The 7-chloro derivatives are reacted with phenylhydrazines or secondary amines in ethanol, leading to substitution at the chloro position and subsequent cyclization to form the fused heterocycle.
Data Summary:
| Reagents | Conditions | Yield (%) | Product | Reference |
|---|---|---|---|---|
| Phosphorus oxychloride | Reflux | 85-90 | 7-Chloro intermediates | |
| Secondary amines | Ethanol, reflux | 70-85 | Phenyl- and phenyl-substituted derivatives |
Research Findings:
- The chlorination step is critical for activating the pyridazine ring for subsequent substitution.
- The reaction scope tolerates various secondary amines, allowing structural diversification.
Multistep Synthesis via Functional Group Transformations
Method Overview:
This approach involves initial synthesis of pyridazine derivatives, followed by chlorination, methylation, and phenyl substitution to arrive at the target compound.
Procedure:
Synthesis of Pyridazine Core :
Condensation of hydrazines with diketones or ketoesters forms the pyridazine ring system.Chlorination and Methylation :
Chlorination at position 7 using phosphorus oxychloride, followed by methylation at position 2 with methylating agents such as methyl iodide or dimethyl sulfate.Introduction of Phenyl Group :
Substituted phenyl groups are introduced via nucleophilic aromatic substitution or via Suzuki coupling if necessary.
Data:
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃ | Reflux | 85 | |
| Methylation | CH₃I | Reflux | 78 | |
| Phenyl substitution | Pd-catalyzed coupling | 80°C | 65-75 |
Research Findings:
- Each step is optimized for high yield and minimal side reactions.
- The overall multistep pathway provides a flexible route to the target compound with structural modifications.
Summary of Data and Reaction Parameters
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazolo[4,5-d]pyridazine derivatives.
Scientific Research Applications
The biological activity of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is primarily attributed to its interaction with various biological targets. Key areas of research include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by:
- Inhibiting Cancer Cell Proliferation : Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The inhibition of cell proliferation is linked to the compound's ability to induce apoptosis through the intrinsic apoptotic pathway.
Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1)
The compound acts as an inhibitor of PARP-1, an enzyme involved in DNA repair mechanisms. By inhibiting this enzyme, it leads to the accumulation of DNA damage in cancer cells, promoting cell death—an essential mechanism in cancer therapy .
Antimicrobial Properties
Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial activity against various pathogens. The unique structure of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine may contribute to similar effects, making it a candidate for further investigation in the development of antimicrobial agents .
Research Findings
Various studies have documented the effects and applications of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine:
Case Studies
Recent case studies highlight the potential applications of this compound in drug development:
Case Study 1: Cancer Therapy
In a study involving mice models with induced tumors, administration of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of immune responses against tumors.
Case Study 2: Antimicrobial Testing
A series of tests conducted on different bacterial strains indicated that the compound exhibits promising antimicrobial activity. It was particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[4,5-d]pyridazine Derivatives
7-Chloro-2-phenyl-[1,3]thiazolo[4,5-d]pyridazine (CAS: 88469-76-5)
- Structural Differences : Lacks the 2-methyl group present in the target compound.
- Molecular Weight : 247.70 g/mol (vs. 261.74 g/mol for the target compound) .
2,5,7-Substituted Thiazolo[4,5-d]pyridazine-4(5H)-ones
- Key Features : Substitutions at positions 2 (alkyl), 5 (aryl), and 7 (halogen) were reported by Demchenko & Bobkova (2012).
- Activity : Demonstrated antitumor activity in vitro, with IC₅₀ values ranging from 1.2–8.7 μM against leukemia cells. The chloro substituent at position 4 in the target compound may enhance electrophilicity compared to ketone derivatives .
Thiazolo[4,5-d]pyrimidine Derivatives
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines
- Structural Differences : Pyrimidine core instead of pyridazine; CF₃ group at position 3.
- Activity : Exhibited antiproliferative activity against NCI-60 cancer cell lines (GI₅₀: 0.1–10 μM). The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility compared to the chloro-phenyl substituents in the target compound .
5-Methyl-3-phenyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS: 141622-32-4)
Thiazolo[4,5-d]pyrimidinone Derivatives
5-Methyl-2-(4-morpholinyl)[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
- Structural Highlights : Morpholinyl group at position 2 enhances water solubility.
- Application : Acted as a selective PI3K-beta inhibitor (IC₅₀: <100 nM in PTEN-deficient cancer models). The morpholinyl group contrasts with the methyl-phenyl substituents in the target compound, suggesting divergent pharmacological profiles .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|
| Target Compound | 261.74 | Thiazolo[4,5-d]pyridazine | 2-methyl, 4-chloro, 7-phenyl |
| 7-Chloro-2-phenyl-thiazolo[4,5-d]pyridazine | 247.70 | Thiazolo[4,5-d]pyridazine | 2-phenyl, 4-chloro |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | 279.67 | Thiazolo[4,5-d]pyrimidine | 5-CF₃, 7-ethylamino |
| 5-Methyl-3-phenyl-2-sulfanylidene-pyrimidinone | 275.35 | Thiazolo[4,5-d]pyrimidine | 2-sulfanylidene, 5-methyl, 3-phenyl |
Biological Activity
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique thiazolo-pyridazine framework with specific substitutions that may influence its reactivity and biological interactions. The aim of this article is to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is , and it is characterized by the following structural features:
| Feature | Description |
|---|---|
| Chloro Group | Present at the 4-position |
| Methyl Group | Present at the 2-position |
| Phenyl Group | Attached at the 7-position of the thiazole ring |
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. One notable method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine under high-pressure conditions. This process yields high-purity products suitable for biological evaluation.
Anticancer Activity
Research has indicated that 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), A549 (lung)
- IC50 Values : The compound showed IC50 values comparable to known chemotherapeutic agents like doxorubicin.
For instance, in a study comparing various thiazolopyridazine derivatives, some exhibited IC50 values ranging from 6.90 μM to 51.46 μM against cancer cell lines, indicating promising anticancer activity .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazolopyridazine derivatives:
- Cytotoxicity Assays : Various derivatives were tested using MTT assays to assess their cytotoxic effects on cancer cell lines. Results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity, highlighting structure-activity relationships.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds might induce apoptosis through caspase activation pathways. For example, significant increases in active caspase-8 levels were observed in treated cells, suggesting an extrinsic apoptotic pathway involvement .
- Comparative Studies : In comparative studies with doxorubicin, some derivatives showed enhanced cytotoxicity against specific cancer cell lines, making them potential candidates for further drug development.
Q & A
Q. What frameworks support collaborative research on thiazolo-pyridazine derivatives across institutions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
